

(S)-ethyl 2-hydroxybutyrate physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 2-Hydroxybutyrate

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An In-depth Technical Guide to (S)-ethyl 2-hydroxybutyrate

This guide provides a comprehensive overview of the physical and chemical properties of (S)-**ethyl 2-hydroxybutyrate**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

(S)-**ethyl 2-hydroxybutyrate** is a chiral ester with applications as a building block in organic synthesis. Its properties are crucial for its handling, reaction setup, and analytical characterization.

Physical Properties

The physical characteristics of (S)-**ethyl 2-hydroxybutyrate** and its related forms are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

Property	Value	Notes	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₃	[1][2]	
Molecular Weight	132.16 g/mol	[1][2]	
Appearance	Liquid	Colorless	[3][4]
Boiling Point	167 °C	at 760 mmHg (estimated)	[5]
75 - 76 °C	at 12 mmHg (for (R)-enantiomer)	[4]	
Density	1.01 g/cm ³	[3]	
1.012 g/mL	at 20 °C (for (S)-enantiomer)	[6]	
1.017 g/mL	at 25 °C (for (R)-enantiomer)		
Refractive Index	n ₂₀ /D 1.421	(for (S)-enantiomer)	[6]
n ₂₀ /D 1.42	(for (R)-enantiomer)		
Optical Rotation	[α] ₂₅ /D +37.2°	c=1.3 in chloroform (85% ee)	[7]
[α] ₂₀ /D +43°	c=1 in chloroform	[6]	
[α] ₂₀ /D -46°	c=1 in chloroform (for (R)-enantiomer)		
Solubility	Soluble in alcohol, chloroform	[5][6]	
Water: 1.592e+005 mg/L at 25 °C (est)	[5]		
Flash Point	145.00 °F (62.70 °C)	TCC (estimated)	[5]

Chemical and Spectroscopic Properties

The chemical properties and spectroscopic data are vital for confirming the identity and purity of (S)-ethyl 2-hydroxybutyrate.

Property	Value	Notes	Reference(s)
IUPAC Name	ethyl (2S)-2-hydroxybutanoate	[1]	
CAS Number	88271-13-0	[1]	
XLogP3-AA	0.8	[1][2]	
Hydrogen Bond Donor Count	1	[1][2]	
Hydrogen Bond Acceptor Count	3	[1][2]	
Rotatable Bond Count	4	[1][2]	
Topological Polar Surface Area	46.5 Å ²	[1][2]	
¹ H NMR (400 MHz, CDCl ₃)	δ=4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.20 (d, J=6.4 Hz, 3H), 1.25 (t, J=6.9 Hz, 3H)	For (S)-enantiomer	[8]
¹³ C NMR (100 MHz, CDCl ₃)	δ=173.04, 64.30, 60.84, 42.89, 22.48, 14.24	For (S)-enantiomer	[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (S)-ethyl 2-hydroxybutyrate are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis via Enzymatic Resolution

This protocol describes a two-step enzymatic resolution process for the production of both (S)- and (R)-ethyl 3-hydroxybutyrate, which can be adapted for the target molecule's structural isomers.[9]

Step 1: Acetylation of Racemic Ethyl 3-hydroxybutyrate

- **Reaction Setup:** In a suitable reaction vessel, combine racemic ethyl 3-hydroxybutyrate and vinyl acetate. The reaction is performed solvent-free.
- **Enzyme Addition:** Add immobilized *Candida antarctica* lipase B (CALB).
- **Reaction Conditions:** Stir the mixture at a controlled temperature (e.g., 45°C).
- **Monitoring:** Monitor the reaction progress by gas chromatography (GC) to determine the conversion.
- **Work-up:** Once the desired conversion is reached (typically around 40-50%), stop the reaction. The (S)-enantiomer remains as the unreacted alcohol, while the (R)-enantiomer is acetylated.
- **Purification:** Separate the (S)-ethyl 3-hydroxybutyrate from the (R)-ethyl 3-acetoxybutyrate by fractional distillation.

Step 2: Alcoholysis of (R)-enriched Ethyl 3-acetoxybutyrate

- **Reaction Setup:** In a separate vessel, combine the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol.
- **Enzyme Addition:** Add fresh immobilized CALB.
- **Reaction Conditions:** Stir the mixture at a controlled temperature (e.g., 45°C).
- **Monitoring:** Monitor the conversion of the acetate to the alcohol by GC.
- **Work-up and Purification:** Once the reaction is complete, separate the resulting (R)-ethyl 3-hydroxybutyrate by fractional distillation.

Synthesis via Asymmetric Reduction with Baker's Yeast

This method utilizes the reducing capabilities of baker's yeast to produce (S)-ethyl 3-hydroxybutanoate from ethyl acetoacetate.^[7]

- **Yeast Suspension Preparation:** In a large flask, prepare a suspension of baker's yeast and sucrose in tap water. Stir the mixture for approximately 1 hour at around 30°C to activate the yeast.
- **Substrate Addition:** Add ethyl acetoacetate to the fermenting yeast suspension.
- **Fermentation:** Stir the mixture at room temperature for 24 hours.
- **Sucrose and Substrate Feed:** Add a warm solution of sucrose in water, followed by another portion of ethyl acetoacetate an hour later. Continue stirring for an additional 50-60 hours.
- **Reaction Monitoring:** Monitor the completion of the reaction using gas chromatography.
- **Work-up:**
 - Add Celite to the reaction mixture and filter through a sintered-glass funnel.
 - Wash the filtrate with water.
 - Saturate the filtrate with sodium chloride and extract with diethyl ether.
 - Combine the organic extracts and dry over magnesium sulfate.
- **Purification:**
 - Filter the dried solution and concentrate it using a rotary evaporator.
 - Purify the residue by fractional distillation under reduced pressure to obtain (S)-ethyl 3-hydroxybutanoate.

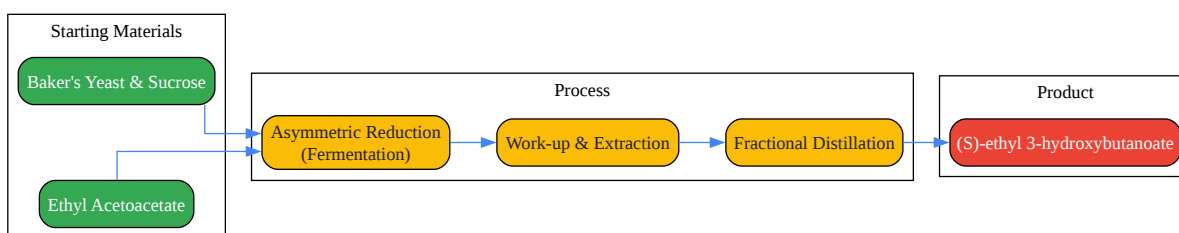
Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the structure of the synthesized (S)-ethyl 2-hydroxybutyrate, ¹H and ¹³C NMR spectra can be acquired.

- Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent, such as chloroform-d (CDCl_3).
- Acquisition: Record the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Data Analysis: Compare the obtained chemical shifts, multiplicities, and coupling constants with the reference data provided in the table above to confirm the structure.[8]

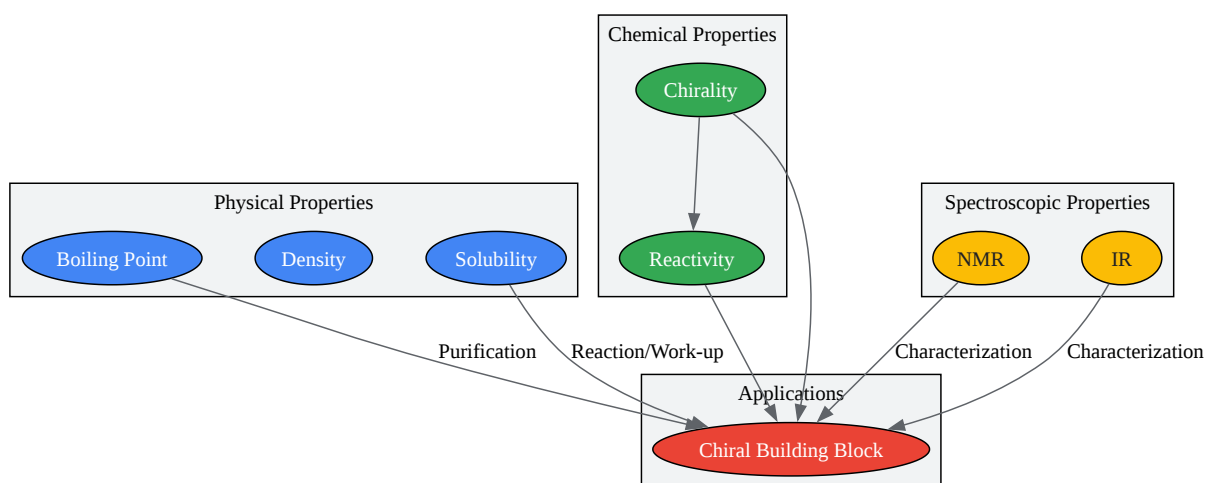
Visualizations

The following diagrams illustrate key aspects of the synthesis and properties of (S)-ethyl 2-hydroxybutyrate.



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Caption: Workflow for the synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.



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Caption: Interrelationship of the properties and applications of (S)-ethyl 2-hydroxybutyrate.

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